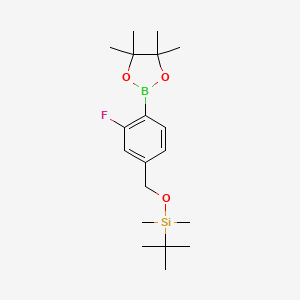

tert-Butyl((3-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)oxy)dimethylsilane

CAS No.:

Cat. No.: VC13815972

Molecular Formula: C19H32BFO3Si

Molecular Weight: 366.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C19H32BFO3Si |

|---|---|

| Molecular Weight | 366.4 g/mol |

| IUPAC Name | tert-butyl-[[3-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methoxy]-dimethylsilane |

| Standard InChI | InChI=1S/C19H32BFO3Si/c1-17(2,3)25(8,9)22-13-14-10-11-15(16(21)12-14)20-23-18(4,5)19(6,7)24-20/h10-12H,13H2,1-9H3 |

| Standard InChI Key | CXELIOMMYXXJFN-UHFFFAOYSA-N |

| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)CO[Si](C)(C)C(C)(C)C)F |

| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)CO[Si](C)(C)C(C)(C)C)F |

Introduction

Chemical Structure and Molecular Properties

Structural Components

The compound’s architecture comprises three key functional groups:

-

Fluorinated Benzyl Group: A benzene ring substituted with fluorine at the 3-position, enhancing electron-withdrawing effects and metabolic stability.

-

Boronic Ester (1,3,2-Dioxaborolane): A cyclic boron-containing unit facilitating Suzuki-Miyaura cross-coupling reactions.

-

tert-Butyldimethylsilyl Ether: A bulky silicon-based protecting group that improves solubility and steric hindrance .

The IUPAC name, tert-butyl-[[3-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methoxy]-dimethylsilane, reflects these substituents’ positions and connectivity .

Physical and Chemical Properties

Critical properties include:

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 366.4 g/mol | |

| Hydrogen Bond Acceptors | 4 | |

| Rotatable Bonds | 5 | |

| Exact Mass | 366.2197797 Da | |

| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)CO[Si](C)(C)C(C)(C)C)F |

The compound’s boron atom adopts a trigonal planar geometry, while the silicon group imposes steric constraints that influence reaction kinetics.

Synthesis and Manufacturing

Synthetic Pathways

Although detailed protocols are proprietary, analogous boronic esters are synthesized via:

-

Borylation: Pd-catalyzed coupling of aryl halides with bis(pinacolato)diboron.

-

Silylation: Protection of the hydroxyl group using tert-butyldimethylsilyl chloride.

-

Fluorination: Electrophilic aromatic substitution with Selectfluor®.

Reaction Conditions and Reagents

Key reagents and conditions include:

| Step | Reagents/Conditions | Purpose |

|---|---|---|

| Borylation | Pd(dppf)Cl₂, KOAc, 1,4-dioxane, 80°C | Install boronic ester |

| Silylation | TBSCl, imidazole, DMF, 25°C | Protect hydroxyl group |

| Fluorination | Selectfluor®, CH₃CN, 0°C to RT | Introduce fluorine substituent |

Reactions typically require anhydrous conditions and inert atmospheres (N₂/Ar) to prevent boronic acid hydrolysis.

Applications in Pharmaceutical and Material Science

Pharmaceutical Intermediates

The compound serves as a precursor in synthesizing kinase inhibitors and protease antagonists. Boron’s ability to form reversible bonds with biological targets (e.g., enzymes’ active sites) enhances drug efficacy, while fluorine improves blood-brain barrier penetration.

Material Science Applications

In polymer chemistry, the boronic ester moiety enables dynamic covalent bonding, facilitating self-healing materials. The silicon group further augments thermal stability, making it viable for high-performance coatings.

Biological Activity and Mechanisms

Bioavailability and Efficacy

Boron’s empty p-orbital allows covalent interactions with biomolecules, prolonging drug residence times. Fluorine’s electronegativity reduces oxidative metabolism, enhancing plasma half-life. Silicon derivatives, unlike carbon analogs, resist enzymatic degradation, improving in vivo stability.

Mechanistic Insights

In preclinical models, boron-containing compounds inhibit proteasomes by binding catalytic threonine residues. The fluorine atom’s inductive effects modulate electron density, fine-tuning target affinity.

| Parameter | Specification | Rationale |

|---|---|---|

| Storage Temperature | 2–8°C under inert gas (N₂/Ar) | Prevents boronic ester hydrolysis |

| Stability | >24 months at -20°C | Silicon group resists oxidation |

| Handling | PPE (gloves, goggles) required | Avoid dermal/ocular exposure |

Decomposition products may include boric acid and fluorinated siloxanes, necessitating fume hood use.

Recent Research and Future Directions

Current studies focus on:

-

Targeted Drug Delivery: Conjugating the compound to monoclonal antibodies for site-specific boron neutron capture therapy.

-

Smart Materials: Designing boronic ester-functionalized hydrogels for glucose-responsive insulin release.

Challenges include optimizing synthetic yields (>75%) and mitigating off-target effects in biological systems.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume